Cas no 1785387-18-9 (1H-1,2,3-Triazole-4-methanol, α-(2-aminoethyl)-1-ethyl-)

1H-1,2,3-Triazole-4-methanol, α-(2-aminoethyl)-1-ethyl- 化学的及び物理的性質
名前と識別子
-
- 1H-1,2,3-Triazole-4-methanol, α-(2-aminoethyl)-1-ethyl-
- EN300-683976
- 1785387-18-9
- 3-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol
-
- インチ: 1S/C7H14N4O/c1-2-11-5-6(9-10-11)7(12)3-4-8/h5,7,12H,2-4,8H2,1H3
- InChIKey: GDRJYSIYBFREAG-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CN(CC)N=N1)CCN
計算された属性
- せいみつぶんしりょう: 170.11676108g/mol
- どういたいしつりょう: 170.11676108g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.4
- トポロジー分子極性表面積: 77Ų
じっけんとくせい
- 密度みつど: 1.30±0.1 g/cm3(Predicted)
- ふってん: 364.7±52.0 °C(Predicted)
- 酸性度係数(pKa): 12.83±0.20(Predicted)
1H-1,2,3-Triazole-4-methanol, α-(2-aminoethyl)-1-ethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-683976-0.05g |
3-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol |
1785387-18-9 | 0.05g |
$1020.0 | 2023-03-10 | ||
Enamine | EN300-683976-1.0g |
3-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol |
1785387-18-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-683976-10.0g |
3-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol |
1785387-18-9 | 10.0g |
$5221.0 | 2023-03-10 | ||
Enamine | EN300-683976-2.5g |
3-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol |
1785387-18-9 | 2.5g |
$2379.0 | 2023-03-10 | ||
Enamine | EN300-683976-0.25g |
3-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol |
1785387-18-9 | 0.25g |
$1117.0 | 2023-03-10 | ||
Enamine | EN300-683976-0.5g |
3-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol |
1785387-18-9 | 0.5g |
$1165.0 | 2023-03-10 | ||
Enamine | EN300-683976-0.1g |
3-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol |
1785387-18-9 | 0.1g |
$1068.0 | 2023-03-10 | ||
Enamine | EN300-683976-5.0g |
3-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol |
1785387-18-9 | 5.0g |
$3520.0 | 2023-03-10 |
1H-1,2,3-Triazole-4-methanol, α-(2-aminoethyl)-1-ethyl- 関連文献
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
1H-1,2,3-Triazole-4-methanol, α-(2-aminoethyl)-1-ethyl-に関する追加情報
Comprehensive Overview of 1H-1,2,3-Triazole-4-methanol, α-(2-aminoethyl)-1-ethyl- (CAS No. 1785387-18-9)
The compound 1H-1,2,3-Triazole-4-methanol, α-(2-aminoethyl)-1-ethyl- (CAS No. 1785387-18-9) is a highly specialized organic molecule that has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceuticals, agrochemicals, and material science. This triazole derivative is characterized by its heterocyclic core, which incorporates both a hydroxymethyl group and an aminoethyl side chain, making it a versatile intermediate for further chemical modifications. Researchers and industry professionals are increasingly exploring its utility in drug discovery, particularly in the development of small-molecule inhibitors and bioconjugation reagents.
One of the key reasons for the growing interest in 1H-1,2,3-Triazole-4-methanol, α-(2-aminoethyl)-1-ethyl- is its role in click chemistry, a field that has revolutionized synthetic organic chemistry. The triazole ring is a staple in click reactions, often formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This compound’s functional groups enable it to participate in such reactions, making it valuable for constructing complex molecular architectures. Additionally, its aminoethyl moiety provides a handle for further derivatization, which is crucial for tailoring properties like solubility, bioavailability, and target affinity.
In the context of current trends, 1H-1,2,3-Triazole-4-methanol, α-(2-aminoethyl)-1-ethyl- aligns with the rising demand for highly functionalized building blocks in medicinal chemistry. With the pharmaceutical industry focusing on precision medicine and targeted therapies, compounds like this are essential for designing next-generation drugs. Its potential applications extend to proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, both of which are hot topics in drug development. Furthermore, its scaffold diversity makes it a candidate for fragment-based drug discovery, a strategy that is gaining traction due to its efficiency in identifying lead compounds.
From a synthetic perspective, the preparation of 1H-1,2,3-Triazole-4-methanol, α-(2-aminoethyl)-1-ethyl- involves multi-step organic transformations, often starting from readily available precursors like ethyl azidoacetate or propargyl alcohol. The incorporation of the aminoethyl group typically requires protective group strategies to avoid side reactions, highlighting the compound’s synthetic complexity. Despite these challenges, its utility as a molecular scaffold justifies the effort, particularly in academic and industrial research settings where customized intermediates are in high demand.
Another area where 1H-1,2,3-Triazole-4-methanol, α-(2-aminoethyl)-1-ethyl- shows promise is in the development of smart materials. Its ability to form stable hydrogen bonds and participate in supramolecular interactions makes it suitable for designing polymers with tunable properties. For instance, it could be incorporated into self-healing materials or stimuli-responsive hydrogels, both of which are trending topics in materials science. The compound’s amphiphilic nature further enhances its applicability in creating nanostructured materials, such as micelles or vesicles, for drug delivery systems.
In summary, 1H-1,2,3-Triazole-4-methanol, α-(2-aminoethyl)-1-ethyl- (CAS No. 1785387-18-9) is a multifaceted compound with broad potential across multiple scientific disciplines. Its structural versatility, combined with its relevance to cutting-edge research areas like click chemistry, drug discovery, and advanced materials, ensures its continued importance in the scientific community. As research progresses, this compound is likely to find even more innovative applications, solidifying its status as a valuable tool for chemists and material scientists alike.
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